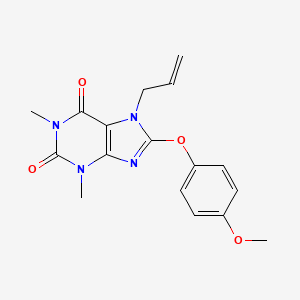
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile, also known as ENB-003, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile works by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile increases the levels of dopamine in the brain, which can have neuroprotective effects. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to target specific pathways and mechanisms. However, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to improve glucose metabolism and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation in animal models of these diseases, and further research is needed to determine its potential as a neuroprotective agent. Additionally, research is needed to optimize the synthesis and formulation of 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile to improve its solubility and bioavailability.
Méthodes De Synthèse
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is synthesized by reacting 2-(1,3-benzodioxol-5-yl)-3-bromopropionic acid with 2-ethoxy-1-naphthaldehyde in the presence of a base. The resulting product is then converted to the nitrile through a reaction with sodium azide and triphenylphosphine.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential to protect neurons from oxidative stress and prevent neuroinflammation.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-24-20-9-7-15-5-3-4-6-18(15)19(20)11-17(13-23)16-8-10-21-22(12-16)26-14-25-21/h3-12H,2,14H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSGYAZTREENG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)